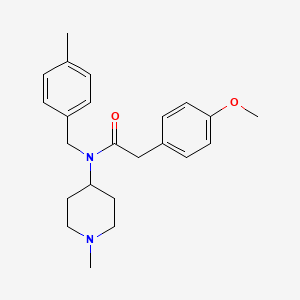
AC-90179
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von AC-90179 umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselzwischenprodukts 2-(4-Methoxyphenyl)essigsäure. Dieses Zwischenprodukt wird dann unter bestimmten Bedingungen mit 4-Methylbenzylamin und 1-Methylpiperidin-4-ylamin umgesetzt, um das Endprodukt zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Triethylamin
Analyse Chemischer Reaktionen
AC-90179 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Brom. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
AC-90179 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung zur Untersuchung der Pharmakologie von Serotoninrezeptoren verwendet.
Biologie: this compound wird in der Forschung eingesetzt, um die Rolle von Serotoninrezeptoren in verschiedenen biologischen Prozessen zu verstehen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung an Serotonin-2A-Rezeptoren als inverser Agonist und an Serotonin-2C-Rezeptoren als Antagonist. Diese Bindung hemmt die Aktivität dieser Rezeptoren, was zu einer Abnahme der Serotonin-Signalübertragung führt. Die beteiligten molekularen Zielstrukturen umfassen die Serotonin-2A- und 2C-Rezeptoren, die zur Familie der G-Protein-gekoppelten Rezeptoren gehören . Die von this compound beeinflussten Signalwege umfassen diejenigen, die mit der Neurotransmission und der Signaltransduktion im zentralen Nervensystem zusammenhängen .
Wirkmechanismus
AC-90179 exerts its effects by selectively binding to serotonin 2A receptors as an inverse agonist and serotonin 2C receptors as an antagonist. This binding inhibits the activity of these receptors, leading to a decrease in serotonin signaling. The molecular targets involved include the serotonin 2A and 2C receptors, which are part of the G-protein-coupled receptor family . The pathways affected by this compound include those related to neurotransmission and signal transduction in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
AC-90179 ähnelt anderen Serotoninrezeptorantagonisten und inversen Agonisten wie Pimavanserin und Volinanserin. This compound ist einzigartig in seiner hohen Selektivität für Serotonin-2A-Rezeptoren und seiner dualen Wirkung als inverser Agonist und Antagonist . Dies macht es besonders wertvoll für die Erforschung psychiatrischer Störungen und die Entwicklung neuer Antipsychotika.
Ähnliche Verbindungen umfassen:
Eigenschaften
CAS-Nummer |
359878-17-4 |
|---|---|
Molekularformel |
C23H30N2O2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C23H30N2O2/c1-18-4-6-20(7-5-18)17-25(21-12-14-24(2)15-13-21)23(26)16-19-8-10-22(27-3)11-9-19/h4-11,21H,12-17H2,1-3H3 |
InChI-Schlüssel |
AHGNJBSTWQOSAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC |
Aussehen |
Solid powder |
Synonyme |
2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride AC 90179 AC-90179 AC90179 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














